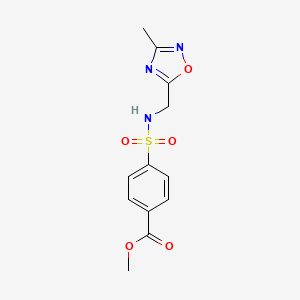

methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate

Description

Emergence of Heterocyclic Hybrid Architectures in Medicinal Chemistry

The integration of heterocyclic motifs into drug design has been a cornerstone of medicinal chemistry since the early 20th century. Heterocycles, characterized by their diverse electronic and steric properties, enable precise modulation of biological interactions. The fusion of distinct heterocyclic systems—such as oxadiazoles and sulfonamides—into hybrid architectures emerged as a strategy to enhance bioavailability, target selectivity, and metabolic stability.

Early work in hybrid design focused on combining aromatic systems with nitrogen-containing rings. For example, pyrazoline hybrids demonstrated enhanced anticancer activity by leveraging synergistic interactions between the hybridized scaffolds. Similarly, 1,2,5-oxadiazole-sulfonamide hybrids were later shown to exhibit superior anti-inflammatory properties compared to standalone sulfonamides, as seen in carrageenan-induced edema models.

Table 1: Notable Heterocyclic Hybrids and Their Applications

The structural plasticity of hybrids allows for fine-tuning pharmacokinetic profiles. For instance, the sulfonamide group in methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate contributes to hydrogen bonding with target proteins, while the oxadiazole enhances metabolic stability.

Paradigm Shifts in Sulfonamide-Based Drug Discovery

Sulfonamides, first recognized for their antibacterial properties in the 1930s, underwent a transformative evolution from simple antimicrobial agents to multifunctional pharmacophores. The discovery of prontosil, the first sulfonamide antibiotic, laid the groundwork for structural diversification. By the 21st century, sulfonamides were repurposed as enzyme inhibitors, receptor antagonists, and anticancer agents.

A pivotal shift occurred with the incorporation of sulfonamides into hybrid systems. For example, coupling sulfonamide moieties with 1,2,4-oxadiazoles enabled dual inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase isoforms, addressing limitations of single-target therapies. The hybrid methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate exemplifies this trend, where the sulfamoyl group enhances binding affinity to inflammatory mediators.

Table 2: Milestones in Sulfonamide Drug Development

Oxadiazole Derivatives in Pharmacophore Development

1,2,4-Oxadiazoles have emerged as versatile bioisosteres, replacing labile ester and amide groups while maintaining hydrogen-bonding capacity. Their metabolic stability and synthetic accessibility make them ideal for pharmacophore optimization. In methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate, the oxadiazole ring serves as a rigid spacer, optimizing spatial alignment between the sulfamoyl and benzoate groups for target engagement.

Recent advances highlight the role of substituents on oxadiazole rings in modulating activity. For instance, 3-methyl substitution on the oxadiazole enhances lipophilicity, improving blood-brain barrier penetration in neuroprotective agents. Structure-activity relationship (SAR) studies of oxadiazole-sulfonamide hybrids further reveal that electron-withdrawing groups on the benzoate moiety enhance anti-inflammatory potency.

Table 3: Impact of Oxadiazole Substituents on Bioactivity

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 3 | Increased lipophilicity |

| Nitro | 4 | Enhanced COX-2 inhibition |

| Methoxy | 2 | Improved solubility |

Properties

IUPAC Name |

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-8-14-11(20-15-8)7-13-21(17,18)10-5-3-9(4-6-10)12(16)19-2/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCNQLNQTCSVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a sulfamating agent, such as chlorosulfonic acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization, including the use of catalysts and solvents, is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Benzoic acid derivatives, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoic acid.

Reduction: Amines, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.

Substitution: Alkylated sulfamoyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile building block for various organic reactions.

Biology: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from and , highlighting structural variations and their implications:

| Compound Name | CAS No. | Substituent Features | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate (Target) | N/A | - Sulfamoyl linker to 3-methyl-1,2,4-oxadiazole | C₁₂H₁₃N₃O₅S | ~323.3 g/mol | Contains sulfamoyl group; higher polarity and potential for protein interactions. |

| Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | 209912-44-7 | - Direct para-substitution of 3-methyl-1,2,4-oxadiazole | C₁₁H₁₀N₂O₃ | 218.2 g/mol | Lacks sulfamoyl group; simpler structure with lower molecular weight. |

| Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | 898289-14-0 | - Ortho-substitution of 3-methyl-1,2,4-oxadiazole | C₁₁H₁₀N₂O₃ | 218.2 g/mol | Positional isomer; steric effects may alter binding affinity. |

| Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate | 2034374-16-6 | - Pyrrolidine-carbonyl linker to 3-methyl-1,2,4-oxadiazole and phenyl group | C₂₂H₂₁N₃O₄ | 391.4 g/mol | Extended substituent with phenyl group; higher molecular weight and complexity. |

Key Structural and Functional Insights

Role of the Sulfamoyl Group: The sulfamoyl (-SO₂NH-) group in the target compound distinguishes it from simpler analogs like 209912-44-5. Sulfonamides are known for their ability to act as hydrogen-bond donors/acceptors, enhancing interactions with biological targets such as carbonic anhydrases or kinases . This feature could improve binding specificity compared to non-sulfonamide analogs.

Positional Isomerism :

The ortho-substituted analog (898289-14-0) demonstrates how substituent positioning affects steric hindrance and electronic properties. Para-substitution (as in the target compound) typically allows for better alignment with active sites in enzymes compared to ortho-substituted derivatives.

Complexity and Bioactivity: The compound 2034374-16-6 () incorporates a pyrrolidine-carbonyl group, increasing molecular weight and conformational rigidity. Such modifications may enhance metabolic stability but could reduce solubility.

1,2,4-Oxadiazole Stability: All compared compounds feature the 1,2,4-oxadiazole ring, which resists hydrolysis and oxidative degradation, as noted in studies on oxadiazole-bearing pyrazoles . This stability is critical for in vivo applications.

Hypothetical Research Implications

- Antimicrobial Activity : Sulfonamide-containing compounds are historically significant in antibiotic development. The target compound may inhibit bacterial dihydropteroate synthase .

- Kinase Inhibition : The oxadiazole-sulfamoyl motif could target ATP-binding pockets in kinases, similar to Pyr3 analogs .

- Metabolic Stability : The oxadiazole ring may reduce susceptibility to cytochrome P450 enzymes, prolonging half-life compared to ester-only analogs.

Biological Activity

Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activities, including relevant case studies and research findings.

Molecular Formula : C10H12N4O3S

Molecular Weight : 256.29 g/mol

CAS Number : 49670672

IUPAC Name : Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate

Biological Activity Overview

The biological activity of methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate primarily includes:

-

Antimicrobial Activity :

- Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds containing the oxadiazole ring have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at concentrations ranging from 4 to 32 μg/mL .

- A specific study highlighted that related oxadiazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

-

Anticancer Activity :

- Research has indicated that compounds with oxadiazole moieties can inhibit specific cancer cell lines. For example, certain derivatives were found to inhibit RET kinase activity, which is implicated in various cancers. One such compound demonstrated significant inhibition of cell proliferation driven by RET mutations .

- The structure of methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate may contribute to its ability to interact with biological targets involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several oxadiazole derivatives, including methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate. The results showed that this compound exhibited potent activity against S. aureus and E. coli at minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like chloramphenicol .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate | 16 | Active against S. aureus |

| Chloramphenicol | 64 | Standard control |

Case Study 2: Anticancer Activity

In another study focusing on RET kinase inhibitors, methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate was tested for its ability to inhibit cell growth in RET-driven tumors. The compound showed a dose-dependent inhibition of cell proliferation in vitro, highlighting its potential as a therapeutic agent in targeting RET-related malignancies .

| Compound | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|

| Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate | 10 | Significant inhibition |

| Control (DMSO) | N/A | No effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.